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Abstract

Seliforant (also known as SENS-111) is a selective, orally available small molecule antagonist
of the histamine H4 receptor (H4R). Developed for the symptomatic treatment of vestibular
disorders such as vertigo, Seliforant has been the subject of both preclinical and clinical
investigations to elucidate its mechanism of action and therapeutic potential. This technical
guide provides an in-depth overview of the neuromodulatory effects of Seliforant, detailing its
pharmacodynamics, pharmacokinetics, and the experimental protocols utilized in its evaluation.
Despite showing promise in early trials, the development of Seliforant was discontinued after a
Phase IIb study in acute unilateral vestibulopathy (AUV) failed to meet its primary efficacy
endpoint. This document serves as a comprehensive resource for researchers and
professionals in drug development interested in the pharmacology of H4R antagonists and their
potential applications in neurological and vestibular disorders.

Introduction

Vertigo and other vestibular disorders represent a significant unmet medical need, with current
treatments often associated with undesirable side effects such as sedation. The histamine H4
receptor has emerged as a promising target for the treatment of these conditions due to its
expression in the peripheral vestibular system. Seliforant was developed as a first-in-class H4
receptor antagonist for the management of vertigo crises, aiming to provide symptomatic relief
without the central nervous system side effects of existing medications.
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Mechanism of Action: Histamine H4 Receptor
Antagonism

Seliforant exerts its neuromodulatory effects by selectively blocking the histamine H4 receptor.
The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o
alpha subunit.

Signaling Pathway

Activation of the H4 receptor by its endogenous ligand, histamine, initiates an intracellular
signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in
intracellular cyclic adenosine monophosphate (CAMP) levels. By antagonizing this receptor,
Seliforant prevents the histamine-induced downstream signaling, thereby modulating the
activity of vestibular neurons. This antagonism is believed to reduce the firing rate of overactive
vestibular neurons, helping to restore balance in the vestibular system.[1]
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Figure 1: Seliforant's Antagonism of the H4 Receptor Signaling Pathway.

Quantitative Data
Receptor Binding and Functional Potency

While specific binding affinity (Ki) and functional potency (IC50/EC50) values for Seliforant
have not been publicly disclosed in detall, it is characterized as a potent and selective
antagonist for the H4 receptor.
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Pharmacokinetics

Pharmacokinetic parameters for Seliforant have been determined in both preclinical (rat) and

clinical (human) studies.

Table 1: Pharmacokinetic Parameters of Seliforant

Paramete
r

Species

Dose

Cmax

Tmax

Half-life
(t%2)

Notes

Plasma
Concentrati
on for Max
Activity

Human

100-200
mg/day

100-500
ng/mL

24-56

hours

Data from
a Phase 1
study.
Pharmacok
inetics
were dose-
proportiona
| up to 200

mg.[2]

Efficacy in
Nystagmus

Reduction

Rat

10 mg/kg
(i.v.)

Resulted in
a21-22%
reduction
in
spontaneo
us
nystagmus
at 1 hour
post-
administrati
on.[3]

Loss of
Efficacy

Rat

20 mg/kg
(i.v.)

Aloss of
efficacy
was
observed
at this
higher
dose.[3]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b610769?utm_src=pdf-body
https://www.benchchem.com/product/b610769?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30152527/
https://pubmed.ncbi.nlm.nih.gov/31347148/
https://pubmed.ncbi.nlm.nih.gov/31347148/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols
Preclinical Evaluation: Rat Model of Acute Unilateral
Vestibular Loss

A key preclinical study evaluated the efficacy of Seliforant in a rat model of acute unilateral

vestibular loss.[3]
4.1.1. Induction of Unilateral Vestibular Loss
o Method: A unilateral vestibular lesion was induced by a transtympanic injection of kainic acid.

e Procedure: Under anesthesia, a small incision is made in the tympanic membrane of the rat.
A specific volume and concentration of kainic acid solution are then injected into the middle
ear cavity, allowing it to diffuse across the round window membrane into the inner ear. This

excitotoxic lesion results in acute vestibular dysfunction.
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Figure 2: Workflow for the Preclinical Evaluation of Seliforant.

4.1.2. Assessment of Efficacy: Video-Nystagmography

» Method: Spontaneous nystagmus, a primary indicator of acute vestibular imbalance, was
measured using video-nystagmography (VNG).

e Procedure: The rat is placed in a restraining device that immobilizes its head. A specialized
camera system records eye movements. The frequency and slow-phase velocity of the
spontaneous nystagmus are quantified before and after the administration of Seliforant or

vehicle.

Clinical Evaluation: Phase 1 and 2 Trials

Seliforant underwent several clinical trials to assess its safety, pharmacokinetics, and efficacy.
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4.2.1. Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers evaluated the safety and pharmacokinetics of
Seliforant. This study also included a pharmacodynamic assessment using a modified caloric
test to induce vertigo.

o Method: A modified caloric test was used to induce vertigo and nystagmus.

e Procedure: With the subject in a supine position with their head elevated at a 30-degree
angle, a controlled stream of warm or cool water or air is introduced into the external auditory
canal for a specific duration. This temperature change induces endolymphatic flow in the
horizontal semicircular canal, resulting in a vestibulo-ocular reflex, which manifests as
nystagmus and a sensation of vertigo. The effects of Seliforant on the latency, duration, and
intensity of vertigo, as well as on nystagmus parameters, were measured.

4.2.2. Phase 2a Study (SENS-111-202)

This randomized, double-blind, placebo- and active-controlled crossover study assessed the
effects of Seliforant on vigilance and cognitive performance during experimentally evoked
vestibular imbalance in 32 healthy subjects.

e Treatments:

[¢]

Seliforant 100 mg

[¢]

Seliforant 200 mg

[e]

Meclizine 50 mg (active comparator)

Placebo

o

» Design: Each subject received each of the four treatments in a random order, with a washout
period between treatments.

e Primary Endpoints: Objective psychometric measures of vigilance and cognitive
performance. The study met its primary endpoint, demonstrating that Seliforant did not
impair vigilance and cognitive performance.
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4.2.3. Phase 2b Study in Acute Unilateral Vestibulopathy (NCT03110458)

This multicenter, randomized, double-blind, placebo-controlled study was designed to assess
the efficacy and safety of two dose regimens of Seliforant in patients with AUV.

e Treatments:
o Seliforant 100 mg
o Seliforant 200 mg
o Placebo

e Primary Endpoint: The primary efficacy endpoint was the Area Under the Curve (AUC) for
vertigo intensity as measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a
standing position over four treatment days.

e Outcome: The study did not meet its primary efficacy endpoint, leading to the discontinuation
of Seliforant's development.
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Figure 3: Logical Progression of Seliforant's Clinical Development.
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Conclusion

Seliforant, a selective histamine H4 receptor antagonist, demonstrated a favorable safety and
pharmacokinetic profile in early clinical development, along with preclinical evidence of efficacy
in a model of vestibular dysfunction. Its mechanism of action, centered on the modulation of
vestibular neuron activity through H4R antagonism, presented a novel approach for the
treatment of vertigo without the sedative effects of existing therapies. However, the failure to
demonstrate significant efficacy in a Phase Ilb trial for acute unilateral vestibulopathy led to the
cessation of its development. The data and experimental protocols detailed in this guide
provide valuable insights for the scientific community and may inform future research into H4R
antagonists and the development of novel treatments for vestibular and other neurological
disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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